2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid
Overview
Description
“2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Molecular Structure Analysis
The molecular structure of this compound was solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis
This compound undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
This compound is a colorless oily substance at room temperature . It has a molecular weight of 248.09 .Scientific Research Applications
Synthesis and Structural Analysis
- Compounds such as Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been synthesized, leveraging the structural properties of boric acid ester intermediates with benzene rings. These compounds are synthesized through substitution reactions and analyzed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures are further explored using density functional theory (DFT) and X-ray diffraction, revealing insights into conformational analyses and physicochemical properties (Huang et al., 2021).
Fluorescent Prochelators in Biochemistry
- Boronic ester-based fluorescent prochelators like FloB and FloB-SI, which respond to transition metal ions and hydrogen peroxide by altering fluorescence, have been developed. They utilize boronic ester masks that reveal fluorescein-tagged metal chelators upon reaction with H2O2. This reaction and the subsequent changes in fluorescence are critical for studying metal chelation and intracellular changes in response to oxidative stress (Hyman & Franz, 2012).
Development of Cytoprotective Agents
- Compounds like BSIH (N'-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)isonicotinohydrazide) act as prodrugs that release metal chelators in response to hydrogen peroxide, aiding in iron sequestration and reducing oxidative damage. Their hydrolytic stability and efficiency in protecting cells under oxidative stress are significant for therapeutic applications (Wang & Franz, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound could involve its use in the synthesis of new pharmaceuticals and chemical intermediates . Its reactivity with various catalysts and its potential for borylation reactions make it a valuable compound in organic synthesis .
Relevant Papers There are several papers related to this compound that provide more detailed information about its synthesis, properties, and applications . These papers can be referred to for a more in-depth understanding of this compound.
Properties
IUPAC Name |
2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO5/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7,15H,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDAWFDCLSDUIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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